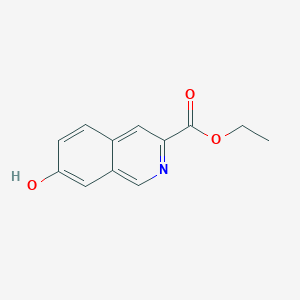
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate typically involves multiple steps. One common approach starts with the preparation of 3-(Trifluoromethyl)benzyl chloride, which is synthesized from trifluoromethylbenzene, metaformaldehyde, sulfuric acid, and thionyl chloride under catalytic conditions . This intermediate is then reacted with (S)-5-Amino-2-hydroxy-5-oxopentanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of solvents and catalysts to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds also contain trifluoromethyl groups and exhibit similar chemical properties.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is unique due to its combination of a trifluoromethyl group with a chiral amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C13H14F3NO4 |
|---|---|
分子量 |
305.25 g/mol |
IUPAC名 |
[3-(trifluoromethyl)phenyl]methyl 5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-12(20)10(18)4-5-11(17)19/h1-3,6,10,18H,4-5,7H2,(H2,17,19) |
InChIキー |
SAJLDSTYXWNETQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C(CCC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)

![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)



![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)



![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)

